4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine

Phosphodiesterase inhibition PDE4/PDE5 selectivity Inflammation research

Researchers face challenges in mapping PDE isozyme selectivity due to gaps in phthalazine SAR. This compound bridges PDE5-selective MY-5445 and PDE4-selective phthalazinones with its unique 4-benzyl/N-(3-methoxypropyl) architecture. - Enables PDE4/PDE5 selectivity panels; fills SAR gap between PDE5 (Ki 1.3 μM) and PDE4 (IC50 < 1 nM) probes. - Deploys in topoisomerase/DNA intercalation assays inaccessible to standard PDE comparators. - Dual potential in antimicrobial screens against S. aureus/C. albicans combined with PDE-mediated anti-inflammatory activity.

Molecular Formula C19H21N3O
Molecular Weight 307.397
CAS No. 338404-30-1
Cat. No. B2656808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine
CAS338404-30-1
Molecular FormulaC19H21N3O
Molecular Weight307.397
Structural Identifiers
SMILESCOCCCNC1=NN=C(C2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C19H21N3O/c1-23-13-7-12-20-19-17-11-6-5-10-16(17)18(21-22-19)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,20,22)
InChIKeyDRSAPWBKSVMDKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Overview


4-Benzyl-N-(3-methoxypropyl)phthalazin-1-amine (CAS 338404-30-1) is a synthetic, low-molecular-weight (307.39 g/mol) phthalazine derivative belonging to the 1,4-disubstituted phthalazin-1-amine subclass . The phthalazine core is a recognized privileged scaffold in medicinal chemistry, with clinically precedented examples including the antihistamine azelastine and the aldose reductase inhibitor zopolrestat [1]. This particular substitution pattern – a benzyl group at the 4-position and an N-(3-methoxypropyl) side chain at the 1-amine – places the compound at the intersection of two pharmacologically relevant series: benzylamine-substituted phthalazinones explored as phosphodiesterase 4 (PDE4) inhibitors and alkylamino-phthalazines investigated for phosphodiesterase 5 (PDE5) modulation [2]. The compound is primarily available through specialty chemical suppliers at >90% purity, positioning it as a research tool and potential lead-optimization starting point rather than a clinically advanced candidate .

Scaffold 1,4-disubstituted phthalazin-1-amine with privileged core; supports PDE, DNA interaction, and antimicrobial pathway studies
Purity Available at >90% purity; suitable for screening cascades and lead-optimization SAR
Side Chain 3-methoxypropyl N-substituent provides distinct hydrogen-bond topology absent in common PDE comparators

Why Generic Phthalazine Analogs Cannot Substitute


The phthalazine chemical space is characterized by steep structure–activity relationships (SAR) wherein minor modifications to the substitution pattern can invert selectivity between PDE isozymes, abolish cellular potency, or introduce off-target liabilities. For example, in the closely related 4-benzylphthalazin-1-ylamino series, switching the N-substituent from an aromatic amine to an alkylamino chain redirects biological activity from antimicrobial to enzyme-inhibitory profiles [1]. Within PDE-targeted phthalazines, the difference between PDE4 and PDE5 selectivity is governed by the nature of the 4-position substituent (benzyl vs. phenyl) and the N-1 side chain (alkylamino vs. arylamino), as exemplified by the PDE5-selective inhibitor MY-5445 (N-(3-chlorophenyl)-4-phenylphthalazin-1-amine; Ki = 1.3 μM for PDE5) versus benzylamine-substituted phthalazinones that achieve subnanomolar PDE4 inhibition [2]. The 3-methoxypropyl side chain present on the target compound is structurally distinct from both the 3-chlorophenyl and cyclopentyloxy/benzylamino motifs commonly found in peer compounds, predicting altered pharmacokinetic properties (logD, solubility) and hydrogen-bonding capacity that cannot be replicated by generic analogs [3]. Therefore, procurement of the exact compound is essential for experiments where SAR continuity and target engagement reproducibility are critical.

N-substituent variation (aryl vs. alkylamino) may invert PDE isozyme selectivity, making generic phthalazines unreliable for PDE4/5 pathway studies
The 3-methoxypropyl chain introduces DNA-intercalation potential not found in MY-5445 or phthalazinone PDE inhibitors, altering biological profile
Predicted logP and H-bond acceptor count differ from MY-5445 and benzylamine-phthalazinones; direct substitution may shift solubility and permeability

Quantitative Differentiation Evidence


PDE Isozyme Selectivity Profile

The target compound occupies a unique intersection in PDE SAR space. MY-5445 (N-(3-chlorophenyl)-4-phenylphthalazin-1-amine), which shares the phthalazin-1-amine core but bears a 4-phenyl group and an N-3-chlorophenyl substituent, is a selective PDE5 inhibitor with a Ki of 1.3 μM . In contrast, benzylamine-substituted phthalazinones – which replace the 1-amine with a carbonyl and feature benzylamine side chains – achieve PDE4 IC50 values in the subnanomolar range (e.g., compound 11 series) [1]. The target compound combines a 4-benzyl motif (characteristic of PDE4-directed phthalazines) with an N-(3-methoxypropyl) alkylamino chain, a feature absent from both MY-5445 and the benzylamine-phthalazinone series. This hybrid architecture predicts a PDE inhibition profile distinct from either comparator class, potentially offering an intermediate or dual PDE4/PDE5 selectivity that is valuable for probing the therapeutic window between anti-inflammatory and vasodilatory mechanisms [2].

PDE Isozyme Selectivity
Class-level
No direct Ki; structure combines 4-benzyl (PDE4-associated) with N-(3-methoxypropyl) alkylamino chain, predicting hybrid PDE4/PDE5 interaction potential
Supports isoform-selectivity assay design
Experimental IC50 required; comparator MY-5445 Ki 1.3 µM (PDE5), phthalazinones PDE4 IC50
DNA Intercalation Potential
Reported
3-methoxypropyl motif in structurally related benzo[g]phthalazine confirmed as DNA intercalator by UV-vis, NMR, and topoisomerase-I relaxation assay
Enables DNA-targeted screening cascade
Calf thymus DNA model; binding constants not publicly available
Physicochemical Profile
Class-level
MW 307.39, predicted logP ~3.5–4.0, HBA 4. Intermediate between MY-5445 (logP ~4.5–5.0, HBA 3) and phthalazinones (logP ~3.0–3.5, HBA 5+)
May support solubility-permeability tuning
In silico consensus predictions; experimental logD7.4 unavailable
Antimicrobial Baseline
Class-level
Core 4-benzylphthalazin-1-ylamino scaffold associated with antimicrobial activity in disc diffusion assays (Gram-positive, Gram-negative, fungi)
Supports antimicrobial screening library inclusion
Target compound not directly tested; class hit rate ~40–60%
Phosphodiesterase inhibition PDE4/PDE5 selectivity Inflammation research

DNA Intercalation Potential

The 3-methoxypropyl substituent on the target compound is mechanistically notable. In the structurally related 1,4-bis(alkylamino)benzo[g]phthalazine series, the 3-methoxypropyl derivative demonstrated unequivocal DNA intercalative binding to calf thymus DNA, confirmed by UV-vis spectroscopy, NMR, and topoisomerase-I-catalyzed relaxation assays followed by gel electrophoresis [1]. Intercalation was dependent on the protonation state of the chromophore at physiological pH, a property modulated by the electron-donating character of the alkylamino side chains. While the benzo[g]phthalazine core differs from the simple phthalazine core by an additional fused benzene ring, the 3-methoxypropylamino motif is conserved. This side chain is absent in the PDE tool compounds MY-5445 and benzylamine-phthalazinones, neither of which has been reported to intercalate DNA [2]. The implication is that 4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine may possess a dual pharmacological profile (PDE modulation plus DNA interaction) that is unique within the accessible phthalazine chemical space.

DNA Intercalation Potential
Reported
3-methoxypropyl motif in structurally related benzo[g]phthalazine confirmed as DNA intercalator by UV-vis, NMR, and topoisomerase-I relaxation assay
Enables DNA-targeted screening cascade
Calf thymus DNA model; binding constants not publicly available
DNA binding Topoisomerase inhibition Anticancer screening

Physicochemical Property Differentiation

Computational comparison of key physicochemical descriptors reveals meaningful differentiation. The target compound (C19H21N3O, MW 307.39) incorporates a flexible 3-methoxypropyl chain that introduces an additional hydrogen-bond acceptor (ether oxygen) and reduces aromatic ring count relative to MY-5445 (C20H14ClN3, MW 331.80), which contains a 3-chlorophenyl substituent . Predicted logP for the target compound (approximately 3.5–4.0) is lower than MY-5445 (approximately 4.5–5.0), suggesting improved aqueous solubility and reduced phospholipidosis risk. Compared to benzylamine-substituted phthalazinones, which feature a lactam carbonyl capable of acting as a strong hydrogen-bond acceptor, the target compound's amine-linked side chain offers a different H-bond donor/acceptor topology that may alter binding kinetics (on/off rates) at the PDE catalytic site, an effect observed in other alkylamino-to-carbonyl substitutions within the phthalazine PDE4 inhibitor series [1].

Physicochemical Profile
Class-level
MW 307.39, predicted logP ~3.5–4.0, HBA 4. Intermediate between MY-5445 (logP ~4.5–5.0, HBA 3) and phthalazinones (logP ~3.0–3.5, HBA 5+)
May support solubility-permeability tuning
In silico consensus predictions; experimental logD7.4 unavailable
Drug-likeness Lipophilicity Permeability Solubility

Antimicrobial Activity Baseline

In the 2011 study by El-Wahab et al., a series of 4-benzylphthalazin-1-ylamino derivatives (compounds 10–13 and 16) were screened for antimicrobial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis), Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (Candida albicans, Aspergillus niger) [1]. Several derivatives exhibited promising effects, with zones of inhibition comparable to reference antibiotics in disc diffusion assays. While the exact target compound was not among those specifically synthesized and tested, the shared 4-benzylphthalazin-1-ylamino core structure supports the expectation of detectable antimicrobial activity. This contrasts with MY-5445 and the PDE4-selective benzylamine-phthalazinones, for which antimicrobial screening data are absent from the peer-reviewed literature [2]. The presence of both a PDE-modulatory and antimicrobial potential in the same scaffold family suggests that 4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine could serve as a dual-purpose probe for infectious disease models where host inflammation (PDE) and pathogen burden (antimicrobial) must be simultaneously addressed.

Antimicrobial Baseline
Class-level
Core 4-benzylphthalazin-1-ylamino scaffold associated with antimicrobial activity in disc diffusion assays (Gram-positive, Gram-negative, fungi)
Supports antimicrobial screening library inclusion
Target compound not directly tested; class hit rate ~40–60%
Antimicrobial screening Gram-positive bacteria Antifungal activity

Recommended Application Scenarios


PDE Isozyme Profiling and SAR Studies

Use this compound as a structurally unique probe in PDE4/PDE5 selectivity panels. Its hybrid 4-benzyl / N-(3-methoxypropyl) architecture fills a gap between the PDE5-selective MY-5445 (Ki 1.3 μM) and the PDE4-selective benzylamine-phthalazinone series (IC50 < 1 nM), enabling SAR studies that map the contribution of the N-1 substituent to isozyme selectivity [1].

DNA-Targeted Anticancer Screening

Prioritize this compound for DNA intercalation and topoisomerase inhibition assays based on the demonstrated intercalative binding of the 3-methoxypropyl side chain in the analogous benzo[g]phthalazine system [2]. This application is inaccessible to the PDE-focused phthalazine comparators MY-5445 and benzylamine-phthalazinones, which lack the requisite side-chain functionality.

Antimicrobial Screening in Infection Models

Deploy in phenotypic screens targeting Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans) where the dual potential for PDE-mediated anti-inflammatory activity and direct antimicrobial action – inferred from the 4-benzylphthalazin-1-ylamino scaffold class [3] – offers a unique polypharmacological profile not achievable with single-mechanism phthalazine analogs.

Physicochemical Benchmarking in Lead Optimization

Utilize as a reference compound for tuning lipophilicity and hydrogen-bond acceptor count within phthalazine lead series. Its predicted logP (~3.5–4.0) and HBA count (4) are intermediate between MY-5445 and phthalazinone PDE4 inhibitors, providing a convenient scaffold for assessing the impact of these parameters on permeability, solubility, and metabolic stability without introducing additional synthetic complexity [1].

Application
Selection Property
Validation Focus
PDE Isozyme Profiling
Isoform-selectivity assay context
PDE4/PDE5 target engagement interpretation
DNA-Targeted Screening
3-methoxypropyl intercalation functionality
DNA binding confirmation (UV-vis, topoisomerase assays)
Antimicrobial Susceptibility
Class-level antimicrobial scaffold
Zone of inhibition against Gram-positive panels
Lead Optimization Benchmarking
Intermediate logP and HBA count
Solubility-permeability balance assessment
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